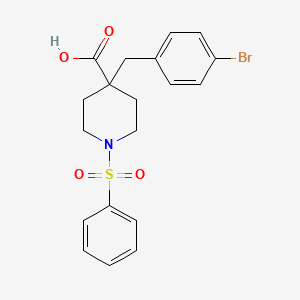

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTQ) is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It has attracted attention from researchers due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Tetrahydroquinolines Synthesis : Research by Bunce, Cain, and Cooper (2013) explored the synthesis of tetrahydroquinolines, which have potential as peroxisome proliferator-activated receptor agonists, suggesting possible use in treating type-2 diabetes.

- Synthesis of Dimethyl Dicarbamates : White and Baker (1990) worked on synthesizing dimethyl dicarbamates from 1,2,3,4-tetrahydro-4-oxoquinazolines, revealing the diverse chemical applications of tetrahydroquinoline derivatives.

- Photo-Emde Degradation Study : Partali, Jolidon, and Hansen (1985) showed that 1,1-dimethyl-1,2,3,4-tetrahydroquinolinium ions undergo photo-Emde degradation, highlighting the unique photoreactive properties of these compounds.

Chemical Reactions and Catalysis

- pH-Regulated Asymmetric Transfer Hydrogenation : A study by Wang et al. (2009) on the pH-regulated asymmetric transfer hydrogenation of quinolines in water underlines their significance in synthesizing optically pure pharmaceuticals and agrochemicals.

- Ultrasound-Assisted Synthesis : Research by Siddekha, Azzam, and Pasha (2014) demonstrates the innovative use of ultrasound-assisted, one-pot synthesis of tetrahydroquinolines in aqueous medium, showcasing advanced synthesis techniques.

Biological Applications and Metal Complexes

- Biological Evaluation of Tetrahydro(iso,silaiso) Quinoline Derivatives : A study by Zablotskaya et al. (2006) presents the synthesis and biological evaluation of N-(trialkoxysilylalkyl) derivatives of tetrahydroquinolines, contributing to the field of medicinal chemistry.

- Metal Complexes Synthesis : Sokol et al. (2004) focused on synthesizing coordination compounds with tetrahydroisoquinoline derivatives, providing insights into their applications in inorganic chemistry.

Propiedades

IUPAC Name |

4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-5,8,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQBKVGMBSEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(C=CC=C12)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)

![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)

![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)

![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)

![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2591830.png)